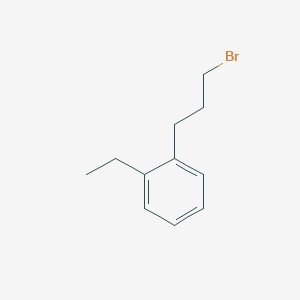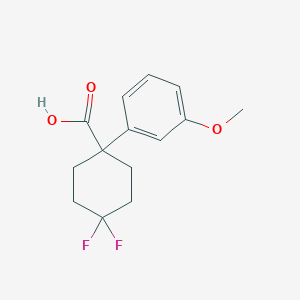
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with difluoro and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ring followed by the introduction of the difluoro and methoxyphenyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives to introduce the carboxylic acid group.
Fluorination Reactions:
Methoxylation: The methoxy group can be introduced using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the difluoro groups to other functional groups.
Substitution Reactions: The methoxyphenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and antiviral activities. These properties make it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various materials, including polymers and coatings. Its properties contribute to the development of advanced materials with improved performance.
Wirkmechanismus
The mechanism by which 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the methoxyphenyl group.
3-Methoxybenzoic acid: Contains the methoxyphenyl group but lacks the difluoro substitution on the cyclohexane ring.
Uniqueness: 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid is unique due to its combination of difluoro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C14H16F2O3 |
|---|---|
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
4,4-difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O3/c1-19-11-4-2-3-10(9-11)13(12(17)18)5-7-14(15,16)8-6-13/h2-4,9H,5-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZEHSDFGXXJDTJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



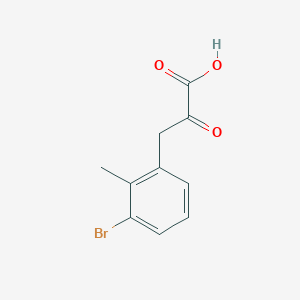
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
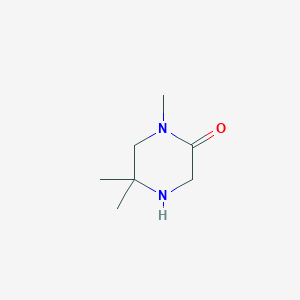
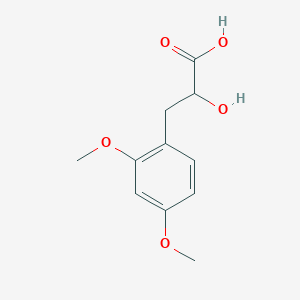

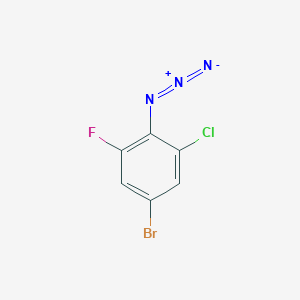
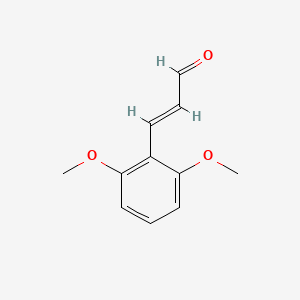
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)

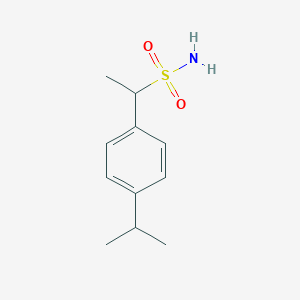
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
